molecular formula C13H14O4 B13477913 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13477913
M. Wt: 234.25 g/mol
InChI Key: JQJNVEZDBLPZFQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring attached to a carboxylic acid group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclobutane ring: This step often involves the use of cyclobutane derivatives and coupling reactions to attach the cyclobutane ring to the 2,3-dihydrobenzo[b][1,4]dioxin moiety.

    Introduction of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the 2,3-dihydrobenzo[b][1,4]dioxin moiety but differ in other structural aspects.

    Cyclobutane carboxylic acids: These compounds have a cyclobutane ring attached to a carboxylic acid group but lack the 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Uniqueness

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the 2,3-dihydrobenzo[b][1,4]dioxin moiety and the cyclobutane carboxylic acid structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H14O4/c14-12(15)13(4-1-5-13)9-2-3-10-11(8-9)17-7-6-16-10/h2-3,8H,1,4-7H2,(H,14,15)

InChI Key

JQJNVEZDBLPZFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC3=C(C=C2)OCCO3)C(=O)O

Origin of Product

United States

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